N-(2-BENZOYL-4-CHLOROPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
N-(2-Benzoyl-4-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide (molecular formula: C₁₅H₁₃N₂O₂Cl, monoisotopic mass: 288.1 Da) is a degradation intermediate of nordiazepam, a benzodiazepine derivative. It forms reversibly under acidic aqueous conditions (pH ~3.1) and has been characterized via LC-UV, GC-MS, NMR, and IR spectroscopy . The compound exhibits a reversible equilibrium with nordiazepam during solid-phase extraction (SPE), where evaporation shifts the equilibrium toward nordiazepam regeneration . Its structure features a benzodioxole ring linked to a carboxamide group, a benzoyl moiety, and a para-chlorophenyl substituent, contributing to its polarity and stability under specific conditions.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c22-15-7-8-17(16(11-15)20(24)13-4-2-1-3-5-13)23-21(25)14-6-9-18-19(10-14)27-12-26-18/h1-11H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGUZBYVGHOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-amino-5-chlorobenzophenone with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts like ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-4-CHLOROPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hexamethylenetetramine, ammonium chloride, and various solvents like ethanol . The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives.
Scientific Research Applications
N-(2-BENZOYL-4-CHLOROPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
α2C-AR Agonists (Compound A and Compound B)
Structural Features :
- Compound A : N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea.
- Compound B : Structurally similar to Compound A but unspecified modifications.
Key Differences :
- Functional Groups : Both compounds contain a benzoxazine core and imidazole substituents, contrasting with the benzodioxole and benzoyl groups in the target compound.
- Pharmacological Profile : These α2C-adrenergic receptor agonists are selective but exhibit poor blood-brain barrier penetration, limiting their utility to peripheral vasoconstriction studies .
- Applications : Unlike the target compound (a degradation product), Compounds A and B are designed for therapeutic exploration.
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) Benzamide (Compound 3)
Structural Features :
- Molecular formula: C₂₉H₂₁Cl₂N₂O₂ (estimated).
- Contains a chromene ring, two chlorophenyl groups, and a benzamide moiety.
Key Differences :
- Synthesis: Synthesized via benzoylation of a chromene precursor, followed by cyclization in acetic anhydride to form pyrimidinone derivatives .
- Reactivity : Designed for synthetic versatility, whereas the target compound arises from degradation.
N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE
Structural Features :
- Molecular formula: C₂₄H₁₉ClN₂O₂ (monoisotopic mass: 402.1135 Da).
- Features an isoxazole ring, diphenylmethyl (benzhydryl) group, and 2-chlorophenyl substituent.
Key Differences :
N-(Heptan-4-yl)-2H-1,3-benzodioxole-5-carboxamide
Structural Features :
- Molecular formula: C₁₅H₂₁NO₃ (monoisotopic mass: 263.152 Da).
- Contains a benzodioxole-carboxamide core but lacks chlorine substituents.
Key Differences :
- Polarity : The heptan-4-yl chain increases hydrophobicity compared to the chlorinated aromatic system in the target compound.
- Stability : Absence of chlorine may enhance environmental persistence but reduce reactivity in acidic conditions .
Data Table: Structural and Functional Comparison
Biological Activity
N-(2-Benzoyl-4-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H13ClN2O3
- Molecular Weight : 328.74 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, a study evaluating the cytotoxic effects of various benzodioxole derivatives on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines found that certain compounds induced apoptosis and inhibited DNA synthesis effectively. The most promising derivative showed increased early and late apoptosis in A549 and C6 cells while exhibiting low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells .
Table 1: Cytotoxicity of Benzodioxole Derivatives on Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Apoptosis Induction | DNA Synthesis Inhibition |
|---|---|---|---|---|
| 5 | A549 | 12.5 | Yes | Yes |
| 5 | C6 | 15.0 | Yes | Yes |
| 1 | NIH/3T3 | >100 | No | No |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes and pathways associated with cell proliferation. For example, studies indicated that the compound could inhibit SIRT1 activity, which is implicated in cancer cell survival and proliferation . Additionally, the presence of specific substituents on the benzene ring was found to enhance lipophilicity and consequently increase anticancer activity .
Antioxidant Activity
In addition to its anticancer properties, benzodioxole derivatives have been evaluated for their antioxidant capabilities. A study utilizing the DPPH assay demonstrated that these compounds possess moderate antioxidant activity, with some derivatives showing IC50 values comparable to known antioxidants like Trolox .
Table 2: Antioxidant Activity of Benzodioxole Derivatives
| Compound ID | IC50 (µM) | Comparison with Trolox (IC50 = 7.72 µM) |
|---|---|---|
| 2a | 39.85 | Moderate |
| 2b | 79.95 | Weak |
Case Studies
Several case studies have highlighted the efficacy of benzodioxole derivatives in clinical settings:
- Study on Hep3B Cell Line : Compound 2a exhibited potent anticancer activity against Hep3B liver cancer cells, inducing cell cycle arrest in the G2-M phase similar to doxorubicin, a standard chemotherapy agent .
- Apoptosis Mechanisms : Research has shown that specific benzodioxole derivatives can significantly increase apoptosis markers in treated cancer cells, indicating their potential as therapeutic agents in oncology .
Q & A
Q. What analytical techniques are recommended for determining the purity and structural integrity of N-(2-benzoyl-4-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm molecular weight and detect degradation products. For example, ions with specific m/z ratios (e.g., [M+H]⁺) can identify the compound and its intermediates .
- Nuclear Magnetic Resonance (NMR) : ¹H- and ¹³C-NMR spectroscopy resolves functional groups and spatial arrangement, critical for validating structural analogs like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N–H) bonds, essential for confirming the benzodioxole and carboxamide moieties .
Q. What are the key physicochemical properties of this compound?
Methodological Answer: While direct data for this compound is limited, properties of structurally similar derivatives include:
Q. How can researchers design stability studies for this compound under varying pH conditions?
Methodological Answer:
- Acidic/Neutral Hydrolysis : Incubate the compound in buffered solutions (e.g., pH 3.0–7.4) and monitor degradation using LC-UV/LC-MS. Reversible equilibria (e.g., between parent and intermediates) can be quantified via peak area ratios .
- Solid-Phase Extraction (SPE) Recovery : Assess stability during sample preparation. For example, evaporation of solvents may shift equilibria toward the parent compound, requiring pH-adjusted reference standards .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL improve structural resolution for this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refining atomic coordinates and thermal parameters. For analogs like N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, SHELXL achieved R-factors < 5% via high-resolution data .
- Twinned Data Handling : SHELXL’s robust algorithms resolve pseudo-merohedral twinning, common in chlorinated aromatic systems .
Q. What mechanistic insights can be gained from studying degradation pathways of related benzodioxole carboxamides?
Methodological Answer:
- Reversible Intermediates : For nordiazepam derivatives, acidic conditions promote reversible formation of N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. Kinetic studies (e.g., time-resolved NMR) quantify equilibrium constants .
- Irreversible Degradation : Oxidative pathways (e.g., C–N bond cleavage) can be probed using radical traps (e.g., TEMPO) and LC-MS/MS to identify terminal products .
Q. How can computational methods predict the compound’s reactivity and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzodioxole moiety’s electron-rich nature may drive π-π stacking with biological targets .
- Molecular Docking : Simulate interactions with receptors (e.g., TRPV channels) using software like AutoDock. Structural analogs show selectivity for TRPV4 over TRPV1, guiding SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
